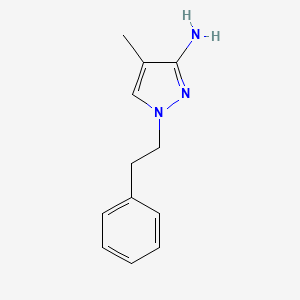

4-Methyl-1-phenethyl-1h-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-1-phenethyl-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by a methyl group at the 4th position and a phenethyl group at the 1st position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenethyl-1h-pyrazol-3-amine can be achieved through several methods:

Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with acetylenic ketones.

[3+2] Cycloaddition: Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Oxidative Cyclization: A more recent method involves the oxidative cyclization of β,γ-unsaturated hydrazones using a copper catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The reactions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenethyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

4-Methyl-1-phenethyl-1h-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenethyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-1H-pyrazol-4-amine

- 4-Amino-1-methylpyrazole

- 3-Amino-1-methyl-1H-pyrazole

Uniqueness

4-Methyl-1-phenethyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Methyl-1-phenethyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14N4

Molecular Weight: 202.25 g/mol

IUPAC Name: 4-methyl-1-(2-phenylethyl)-1H-pyrazol-3-amine

The synthesis of this compound typically involves the reaction of 4-methylpyrazole with phenethylamine under acidic conditions. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Antiproliferative Effects

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally similar to this compound have been tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating inhibition rates of up to 54% and 38%, respectively .

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial properties. A study evaluating the antibacterial activity of synthesized pyrazolo[3,4-d]pyrimidine derivatives showed promising results against several bacterial strains, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Study 1: Anticancer Activity

In a study published in PMC, compounds related to this compound were evaluated for their effects on tumor cell lines using MTT assays. The results indicated a selective inhibition of cancer cell proliferation while sparing normal fibroblasts, highlighting the potential for targeted cancer therapies .

Study 2: Antimicrobial Evaluation

Another investigation focused on the synthesis of pyrazole derivatives and their antibacterial activities. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed into novel antibiotics .

Comparative Analysis

| Property | This compound | Related Pyrazole Compounds |

|---|---|---|

| Molecular Weight | 202.25 g/mol | Varies |

| Antiproliferative Activity | Moderate (54% inhibition on HepG2) | High (up to 80% in some cases) |

| Antimicrobial Activity | Moderate | High |

| Selectivity for Cancer Cells | Yes | Varies |

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-methyl-1-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-10-9-15(14-12(10)13)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14) |

InChI Key |

IUWQKABKRLDRBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.